molecular formula C3H4F2O2 B1304208 2,2-Difluoropropionic acid CAS No. 373-96-6

2,2-Difluoropropionic acid

Cat. No. B1304208
M. Wt: 110.06 g/mol
InChI Key: PMWGIVRHUIAIII-UHFFFAOYSA-N
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Patent
US08481590B2

Procedure details

Synthesis: Step 1: To a solution of 2,2-difluoropropanoic acid (330 mg, 2.97 mmol) in DCM (5 mL) was added P2O5 (3.3 g, 29.7 mmol) at room temperature and the mixture was stirred for 2 days to give 2,2-difluoropropanoic anhydride. To a suspension of Intermediate A-2a (170 mg, 0.59 mmol) in TEA (5 mL) was added dropwise the 2,2-difluoropropanoic anhydride in DCM at 0˜10° C. The mixture was stirred at room temperature for 2 h. The volatiles were evaporated and the residue was purified by prep-TLC (PE:EA=1:1) to afford methyl 4-(2-(1,1-difluoroethyl)-7-hydroxy-4-oxo-4H-chromen-3-yl)benzoate as brown oil (45 mg, 21%).
Quantity
330 mg
Type
reactant
Reaction Step One
Name
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:7])([CH3:6])[C:3]([OH:5])=[O:4].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>C(Cl)Cl>[F:1][C:2]([F:7])([CH3:6])[C:3]([O:5][C:3](=[O:4])[C:2]([F:7])([F:1])[CH3:6])=[O:4]

Inputs

Step One
Name
Quantity
330 mg
Type
reactant
Smiles
FC(C(=O)O)(C)F
Name
Quantity
3.3 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesis

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
FC(C(=O)OC(C(C)(F)F)=O)(C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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